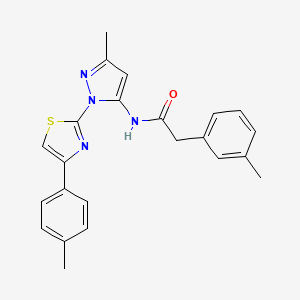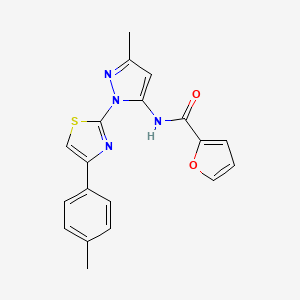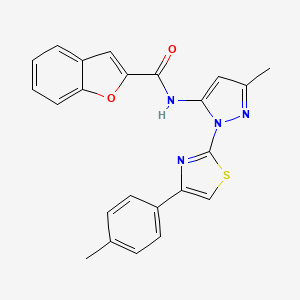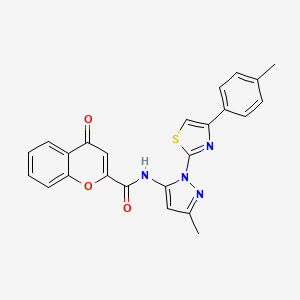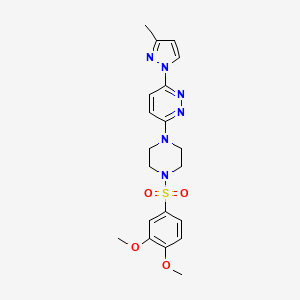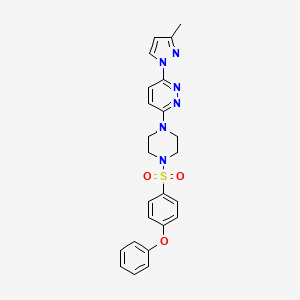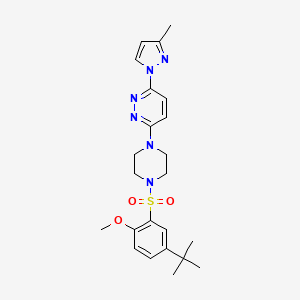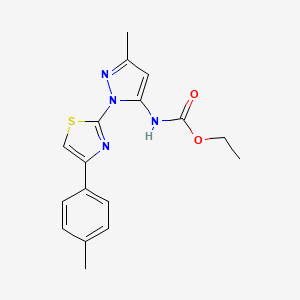
ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate
Übersicht
Beschreibung
“Ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate” is a complex organic compound. It contains several functional groups and rings including an ethyl group, a carbamate group, a 3-methyl-1H-pyrazol-5-yl group, and a 4-(p-tolyl)thiazol-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be planar due to the presence of the thiazole and pyrazole rings, which are characterized by significant pi-electron delocalization and some degree of aromaticity .Wirkmechanismus
Target of Action
The compound ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate, also known as ethyl N-{3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-5-yl}carbamate, is a thiazole derivative . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Mode of Action
The mode of action of thiazole derivatives is characterized by their interaction with various biochemical pathways and enzymes, or their ability to stimulate or block receptors in biological systems . The thiazole ring, due to its aromaticity, has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . .
Biochemical Pathways
Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that thiazole derivatives interact with a variety of biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of thiazole derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely and are influenced by the specific structure of the compound . .
Result of Action
The result of the action of thiazole derivatives can vary widely, depending on their specific targets and mode of action . .
Action Environment
The action, efficacy, and stability of thiazole derivatives can be influenced by various environmental factors . .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate in lab experiments is its high purity and yield. This compound has also been shown to have potent anti-inflammatory, anti-tumor, and anti-microbial activities, making it a valuable tool for studying various diseases and pathogens. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate. One area of research could focus on further elucidating the compound's mechanism of action, particularly with respect to its anti-inflammatory and anti-tumor activities. Another area of research could investigate the potential use of this compound as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders. Additionally, research could be conducted to explore the potential use of this compound as an anti-microbial agent against drug-resistant pathogens.
Wissenschaftliche Forschungsanwendungen
Ethyl (3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)carbamate has been widely studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been investigated for its potential use as a therapeutic agent for various diseases, including cancer and Alzheimer's disease.
Biochemische Analyse
Biochemical Properties
Based on the known properties of thiazole derivatives, it can be inferred that this compound may interact with various enzymes, proteins, and other biomolecules . The nature of these interactions would depend on the specific structure and functional groups of the compound.
Cellular Effects
Thiazole derivatives have been shown to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives are known to interact with various enzymes and cofactors .
Eigenschaften
IUPAC Name |
ethyl N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-4-23-17(22)19-15-9-12(3)20-21(15)16-18-14(10-24-16)13-7-5-11(2)6-8-13/h5-10H,4H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVSFSQEXOPLQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=NN1C2=NC(=CS2)C3=CC=C(C=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)acrylamide](/img/structure/B3201271.png)


